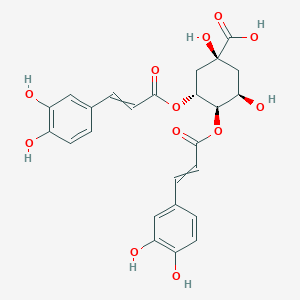

Isochlorogenic acid b

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isochlorogenic acid b is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its multiple hydroxyl groups and phenylpropanoid moieties, which contribute to its reactivity and functionality.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Isochlorogenic acid b typically involves multi-step organic reactions. The key steps include the protection of hydroxyl groups, formation of ester linkages, and selective deprotection. Common reagents used in these reactions include protecting groups like tert-butyldimethylsilyl (TBDMS) chloride, coupling agents such as dicyclohexylcarbodiimide (DCC), and deprotecting agents like tetrabutylammonium fluoride (TBAF).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

Isochlorogenic acid b undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted phenolic compounds, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Neuroprotective Effects

Recent research has demonstrated that Isochlorogenic acid B exhibits significant neuroprotective properties. A study published in 2023 investigated its effects on lead-induced anxiety and depression in mice. The findings revealed that ICAB supplementation significantly improved behavioral abnormalities associated with neuroinflammation and oxidative stress caused by lead exposure. Specifically, ICAB reduced markers of oxidative stress and inflammation in the brain, such as malondialdehyde levels and pro-inflammatory cytokines (TNF-α and IL-6). Furthermore, ICAB enhanced the expression of brain-derived neurotrophic factor (BDNF) and activated critical signaling pathways (PI3K/AKT) involved in neuronal survival and function .

Hepatoprotective Properties

This compound has also been shown to have protective effects against liver fibrosis, particularly in non-alcoholic steatohepatitis (NASH). A 2019 study indicated that ICAB inhibited oxidative stress through the Nrf2 signaling pathway and suppressed profibrogenic factors responsible for liver fibrosis. In a mouse model induced with NASH, ICAB administration led to a significant reduction in liver injury markers (ALT and AST) and improved histopathological outcomes. The study concluded that ICAB could be a promising therapeutic agent for managing liver fibrosis due to its antioxidative and hepatoprotective effects .

Anti-Inflammatory Applications

The anti-inflammatory potential of this compound has been explored in various contexts. For instance, it has been implicated in the modulation of inflammatory responses during sepsis. Research involving Lonicerae flos extract, which contains ICAB, showed that it could protect against lipopolysaccharide (LPS)-induced septic mortality in mice by inhibiting key inflammatory pathways. This included the suppression of cytokine production (TNF-α and IL-1β) and the downregulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) target genes .

Antioxidant Activity

This compound has demonstrated strong antioxidant activity across multiple studies. It acts as a free radical scavenger, thereby protecting cells from oxidative damage. This property is particularly relevant for its application in preventing chronic diseases associated with oxidative stress, such as cardiovascular diseases and certain cancers .

Summary of Key Findings

Mécanisme D'action

The mechanism of action of Isochlorogenic acid b involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. Its phenylpropanoid moieties may also interact with cellular components, modulating signaling pathways and gene expression.

Comparaison Avec Des Composés Similaires

Similar Compounds

Isochlorogenic acid b: Unique due to its specific stereochemistry and functional groups.

This compound analogs: Differ in the position or type of substituents on the cyclohexane ring or phenylpropanoid moieties.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which influences its reactivity and interaction with biological targets. Its multiple hydroxyl groups and phenylpropanoid moieties also contribute to its distinct chemical and biological properties.

Propriétés

Formule moléculaire |

C25H24O12 |

|---|---|

Poids moléculaire |

516.4 g/mol |

Nom IUPAC |

(1S,3R,4R,5R)-3,4-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,5-dihydroxycyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/t19-,20-,23-,25+/m1/s1 |

Clé InChI |

UFCLZKMFXSILNL-BBLPPJRLSA-N |

SMILES isomérique |

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O |

SMILES canonique |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O |

Synonymes |

3,4-di-O-caffeoylquinic acid 3,4-dicaffeoylquinic acid 3,4-DICQA isochlorogenic acid B methyl 3,5-di-O-caffeoyl quinate methyl-3,5-di-O-caffeoylquinate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.